3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other conditions.
Wirkmechanismus
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Notch signaling is dysregulated in many diseases, including cancer and Alzheimer's disease. By inhibiting this pathway, this compound can potentially slow down or stop the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to affect various signaling pathways, including the Wnt and Hedgehog pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research.
One limitation of using this compound in lab experiments is its solubility in aqueous solutions. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
There are several future directions for research involving 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Additionally, researchers are exploring the potential therapeutic applications of this compound in other diseases, including autoimmune disorders and viral infections. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on various signaling pathways.
Synthesemethoden
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the addition of 2,4-difluoroaniline and carbon disulfide. The resulting compound can then be further purified and crystallized to obtain this compound in its final form.
Wissenschaftliche Forschungsanwendungen
3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease research, this compound has been shown to inhibit the production of beta-amyloid plaques, which are believed to contribute to the development of the disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(2,4-difluorophenyl)carbamothioylamino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2S/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMLCZWSNWURBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.